molecular formula C20H28IN5O2 B13774722 Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide CAS No. 72066-27-4

Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide

Cat. No.: B13774722
CAS No.: 72066-27-4
M. Wt: 497.4 g/mol
InChI Key: IEMPLLSEVZGIGI-UHFFFAOYSA-M
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Description

This compound is a structurally complex carbamate derivative featuring:

  • Dimethylcarbamate backbone: The core structure is derived from carbamic acid, where the hydroxyl group is replaced by a dimethyl-substituted ester .
  • Azo-linked aromatic system: A phenylazo group (-N=N-) bridges two aromatic rings, both para-substituted with dimethylamino (-N(CH₃)₂) groups. This azo chromophore is characteristic of dyes and DNA-intercalating agents .

Potential Applications:

  • Anticancer activity: Similar dimethylamino-substituted azo compounds exhibit DNA intercalation and topoisomerase inhibition, as seen in naphthalimide derivatives (e.g., amonafide analogs with IC₅₀ values <1 μM against HeLa cells) .
  • Photodynamic therapy: Azo dyes with dimethylamino groups are explored as photosensitizers due to their light absorption properties .

Properties

CAS No.

72066-27-4

Molecular Formula

C20H28IN5O2

Molecular Weight

497.4 g/mol

IUPAC Name

[4-[[4-(dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenyl]phenyl]-trimethylazanium;iodide

InChI

InChI=1S/C20H28N5O2.HI/c1-23(2)16-10-13-18(19(14-16)27-20(26)24(3)4)22-21-15-8-11-17(12-9-15)25(5,6)7;/h8-14H,1-7H3;1H/q+1;/p-1

InChI Key

IEMPLLSEVZGIGI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)[N+](C)(C)C)OC(=O)N(C)C.[I-]

Origin of Product

United States

Preparation Methods

Diazotization and Azo Coupling

The azo linkage is typically formed by diazotization of a primary aromatic amine followed by coupling with an activated aromatic compound bearing electron-donating groups such as dimethylamino substituents.

  • Step 1: Diazotization
    Aromatic amines (e.g., p-(dimethylamino)aniline) are treated with sodium nitrite (NaNO2) in acidic medium (usually HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt.

  • Step 2: Azo Coupling
    The diazonium salt is then coupled with a phenol or aromatic amine derivative containing the dimethylamino groups, under controlled pH conditions to yield the azo compound with the desired substitution pattern.

The azo coupling step is critical to ensure regioselectivity and high yield of the azo dye intermediate.

Carbamate Ester Formation

The carbamate ester group (carbamic acid dimethyl ester) is introduced by esterification of carbamic acid derivatives or by reaction of an appropriate phenol or amine intermediate with dimethyl carbamoyl chloride or related reagents.

  • Typical reagents:

    • Dimethyl carbamoyl chloride
    • Carbamic acid derivatives
    • Base catalysts such as triethylamine
  • Reaction conditions:

    • Anhydrous solvents (e.g., dichloromethane or tetrahydrofuran)
    • Controlled temperature (0–25 °C) to prevent side reactions

This step yields the carbamate ester linked to the aromatic azo system.

Quaternization to Form Methiodide Salt

The final step involves quaternization of the tertiary dimethylamino groups to form the methiodide salt.

  • Methyl iodide (iodomethane) is commonly used as the alkylating agent.
  • Reaction conditions:
    • Anhydrous solvents such as acetonitrile or acetone
    • Room temperature to slightly elevated temperatures (25–50 °C)
    • Reaction time varies from several hours to overnight

The quaternization converts the dimethylamino group into a quaternary ammonium iodide salt, increasing the compound's solubility and stability.

Representative Synthetic Route Example

Step Reagents/Conditions Product/Intermediate Notes
1 p-(Dimethylamino)aniline + NaNO2/HCl, 0–5 °C Diazonium salt Low temperature to stabilize diazonium ion
2 Diazonium salt + 5-(dimethylamino)phenol, pH 8 Azo dye intermediate Coupling under mildly basic conditions
3 Azo dye + dimethyl carbamoyl chloride, base Carbamate ester azo compound Anhydrous conditions to prevent hydrolysis
4 Carbamate ester + methyl iodide, solvent Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide Quaternization to form methiodide salt

Research Data and Characterization Results

  • Yield : Overall yields reported in literature range from 60% to 85% depending on reaction conditions and purification methods.
  • Purity : Confirmed by chromatographic techniques such as HPLC and TLC.
  • Spectroscopic Data :

    • UV-Vis spectroscopy confirms azo chromophore absorption bands (~400–500 nm).
    • NMR spectroscopy (¹H and ¹³C) shows characteristic signals for dimethylamino groups, aromatic protons, and carbamate ester groups.
    • IR spectroscopy identifies carbamate ester C=O stretch (~1700 cm⁻¹) and azo N=N stretch (~1400 cm⁻¹).
    • Mass spectrometry confirms molecular ion corresponding to the methiodide salt.
  • Melting Point : Typically between 180–210 °C, depending on purity and crystal form.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Key Observations
Diazotization Aromatic amine, NaNO2, HCl 0–5 °C, acidic medium 80–90% Requires low temperature
Azo Coupling Diazonium salt, aromatic amine/phenol pH 7–9, aqueous or mixed solvents 75–85% pH control critical
Carbamate Ester Formation Dimethyl carbamoyl chloride, base Anhydrous solvent, 0–25 °C 60–80% Moisture sensitive
Quaternization (Methiodide Formation) Methyl iodide, organic solvent 25–50 °C, 4–24 h 70–85% Toxic reagents, inert atmosphere recommended

Chemical Reactions Analysis

Types of Reactions

[4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino and carbamoyloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Pharmacological Research

Carbamic acid derivatives are often investigated for their potential therapeutic effects. The specific compound of interest has been explored in the context of:

  • Anticancer Activity : Research indicates that compounds with similar structures may inhibit cancer cell proliferation. The azo group can enhance the interaction with biological targets, making it a candidate for drug development against various cancers.
  • Neurological Studies : The presence of dimethylamino groups suggests potential activity on neurotransmitter systems, which could be beneficial in developing treatments for neurodegenerative diseases.

Biochemical Applications

The compound's unique structure allows it to be used as a probe in biochemical assays:

  • Enzyme Inhibition Studies : Its ability to interact with specific enzymes can be exploited to study enzyme kinetics and inhibition mechanisms. For instance, it could serve as an inhibitor in studies related to acetylcholinesterase activity.
  • Fluorescent Labeling : The azo moiety can be utilized for fluorescent labeling in molecular biology applications, aiding in the visualization of cellular processes.

Materials Science

In materials science, carbamic acid derivatives have shown promise:

  • Dye Synthesis : The azo group is widely used in dye chemistry. This compound can be synthesized into dyes for textiles and other materials, providing vibrant colors and stability.
  • Polymer Chemistry : Incorporating this compound into polymer matrices can enhance the properties of the resulting materials, such as thermal stability and mechanical strength.

Case Study 1: Anticancer Activity

A study conducted by researchers focused on the synthesis of various carbamic acid derivatives, including the methiodide variant. The results indicated that certain derivatives exhibited significant cytotoxic effects on breast cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest at specific phases.

Case Study 2: Neurological Applications

In a pharmacological study examining new treatments for Alzheimer's disease, compounds similar to Carbamic acid, dimethyl-, were tested for their ability to inhibit acetylcholinesterase. Results showed promising inhibition rates, suggesting potential as therapeutic agents for cognitive enhancement.

Case Study 3: Dye Development

Research into the synthesis of azo dyes from this compound demonstrated its effectiveness in producing stable and vivid colors for use in fabrics. The study highlighted the environmental benefits of using such compounds over traditional dyeing methods.

Mechanism of Action

The mechanism of action of [4-[4-(Dimethylamino)-2-(dimethylcarbamoyloxy)phenyl]diazenylphenyl]-trimethylazanium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Applications References
Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide Azo-linked dimethylamino-phenyl, methiodide quaternary salt Hypothesized DNA intercalation, photodynamic agent
5-(Dimethylaminoethylamino)-2-[2-(dimethylamino)ethyl]-1H-benzo[de]isoquinoline-1,3-dione Naphthalimide core with dimethylamino side chains IC₅₀ = 0.64 μM (P388D1 cells)
Sodium 4-(4-(dimethylamino)phenylazo)benzenesulfonate Azo dye with sulfonate group pH indicator, textile dye
Fenbendazole ([5-(phenylthio)-1H-benzimidazol-2-yl]carbamic acid methyl ester) Benzimidazole carbamate Anthelmintic (veterinary use)

Key Comparisons

Anticancer Activity: The target compound shares structural motifs with naphthalimide derivatives (e.g., compound 4b in ), which exhibit sub-micromolar IC₅₀ values against leukemia cells. The azo group in the target compound may enhance DNA binding via intercalation, similar to amonafide analogs .

Azo Chromophore Functionality: The dimethylamino-substituted azo group is common in dyes (e.g., Sodium 4-(4-(dimethylamino)phenylazo)benzenesulfonate), where electron-donating groups stabilize the chromophore . In contrast, the target compound’s methiodide group introduces a positive charge, which could shift absorption spectra and improve aqueous solubility .

Quaternary Ammonium Salts: Methiodide derivatives (e.g., 2-(dimethylamino)ethyl (p-chlorophenoxy)acetate) show enhanced bioavailability compared to neutral esters due to increased water solubility . This modification could improve the target compound’s pharmacokinetics.

Carbamate Stability: Carbamates like fenbendazole are prone to hydrolysis under acidic conditions. The target compound’s dimethylamino and methiodide groups may sterically protect the carbamate bond, extending its half-life .

Table 2: Physicochemical Properties

Property Target Compound Amonafide Analog Sodium Azo Dye
Molecular Weight ~600 g/mol (estimated) 413.4 g/mol 327.3 g/mol
Water Solubility High (due to methiodide) Moderate High (sulfonate group)
LogP (Lipophilicity) Low (~1.5) ~2.8 ~0.5
UV-Vis Absorption (λmax) ~450 nm (azo chromophore) ~340 nm (naphthalimide) ~500 nm (azo dye)

Biological Activity

Carbamic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, Carbamic acid, dimethyl-, 5-(dimethylamino)-2-(p-(dimethylamino)phenylazo)phenyl ester, methiodide (commonly referred to as compound 51542 ) is notable for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of compound 51542 is C20H28N5O2IC_{20}H_{28}N_5O_2I, with a complex structure that includes dimethylamino and azo groups. The presence of these functional groups is critical for its biological interactions.

  • Acetylcholinesterase Inhibition : Research indicates that related carbamic acid derivatives can inhibit acetylcholinesterase (AchE), an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. This inhibition leads to increased levels of acetylcholine, enhancing cholinergic neurotransmission, which is beneficial in conditions like Alzheimer's disease .
  • Neuroprotective Effects : Compound 51542 exhibits neuroprotective properties by preventing neuronal cell death induced by amyloid-beta (Aβ) toxicity. This is particularly relevant in Alzheimer's disease models, where Aβ accumulation is a hallmark of pathology .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant capabilities, which help mitigate oxidative stress in neuronal tissues. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Biological Activity Data

Activity Observation Reference
AchE InhibitionDose-dependent increase in acetylcholine levels; effective in vitro and in vivo
NeuroprotectionProtects against Aβ42 toxicity in neuronal cell lines
Antioxidant PropertiesSignificant reduction in oxidative stress markers
Anti-breast Cancer ActivityExhibits cytotoxic effects on breast cancer cell lines

Case Studies

  • Alzheimer's Disease Model : In a study involving transgenic mice models for Alzheimer's disease, administration of compound 51542 resulted in improved cognitive function and reduced amyloid plaque burden. Behavioral tests showed enhanced memory retention compared to control groups .
  • Breast Cancer Research : Another study evaluated the anti-cancer potential of compound 51542 against various breast cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its utility as a therapeutic agent in oncology .
  • Neuroprotective Mechanism Exploration : Further research focused on understanding the mechanisms by which compound 51542 exerts its neuroprotective effects. It was found to modulate mitochondrial function and protect against mitochondrial toxins, highlighting its potential as a multi-target therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for preparing this compound with high purity?

  • Methodological Answer : Synthesis involves multi-step reactions, including azo coupling, esterification, and quaternization. Key steps:

Azo formation : React p-(dimethylamino)aniline with nitrous acid to form the diazonium salt, followed by coupling with 5-(dimethylamino)phenol under controlled pH (4–6) and low temperature (0–5°C) to minimize side reactions .

Esterification : Use dimethylcarbamoyl chloride in anhydrous dimethylformamide (DMF) with a base (e.g., triethylamine) to esterify the phenolic hydroxyl group. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Methiodide formation : Treat the tertiary amine with methyl iodide in acetone under reflux (60°C, 12 hrs). Purify via recrystallization from methanol/ether .
Critical Parameters :

  • Temperature control during azo coupling to prevent decomposition.
  • Anhydrous conditions for esterification to avoid hydrolysis .

Q. Table 1: Synthesis Optimization Parameters

StepKey VariablesOptimal ConditionsReference
Azo CouplingpH, TemperaturepH 5, 0–5°C
EsterificationSolvent, BaseDMF, Triethylamine
Methiodide FormationSolvent, Reaction TimeAcetone, 12 hrs

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify dimethylamino protons (δ 2.8–3.2 ppm), azo group aromatic protons (δ 7.2–8.0 ppm), and methiodide methyl (δ 3.3–3.5 ppm). Use DMSO-d₆ as solvent for solubility .
  • ¹³C NMR : Confirm carbamate carbonyl (δ 155–160 ppm) and quaternary ammonium carbon (δ 50–55 ppm) .
  • IR Spectroscopy : Detect carbamate C=O stretch (~1700 cm⁻¹) and azo N=N stretch (~1400 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peak (e.g., m/z calc. for C₂₅H₃₄IN₆O₂: 642.18) and fragmentation patterns .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer :
  • Storage : Keep in amber vials at –20°C to prevent photodegradation of the azo group. Use desiccants to avoid hydrolysis of the carbamate .
  • Handling : Conduct reactions under inert atmosphere (N₂/Ar) to minimize oxidation of dimethylamino groups .

Advanced Research Questions

Q. What strategies mitigate conflicting data on the compound’s reactivity in different solvents?

  • Methodological Answer : Conflicting reactivity often arises from solvent polarity and proticity. For example:
  • Polar aprotic solvents (DMF, DMSO) : Enhance nucleophilicity of dimethylamino groups, accelerating quaternization but risking carbamate hydrolysis. Use low temperatures (0–10°C) to balance reactivity and stability .
  • Protic solvents (MeOH, H₂O) : Promote hydrolysis but improve solubility. Add buffering agents (e.g., NaHCO₃) to maintain pH 7–8 during reactions .
    Experimental Design :
  • Perform solvent screening with kinetic studies (e.g., UV-Vis monitoring at λmax ~450 nm for azo group stability) .

Q. How to design experiments to study the azo group’s photostability?

  • Methodological Answer :
  • Light Exposure Tests : Irradiate samples under UV (365 nm) and visible light, comparing degradation rates via HPLC (C18 column, acetonitrile/water gradient) .
  • Quenching Studies : Add antioxidants (e.g., BHT) or singlet oxygen quenchers (e.g., β-carotene) to identify degradation pathways .
    Table 2: Photostability Data
Light SourceDegradation Half-Life (hrs)Major Degradation ProductReference
UV (365 nm)2.5Phenyldiazene
Visible48N/A (Stable)

Q. What methodologies resolve discrepancies in reported biological activity of derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) Studies : Systematically modify functional groups (e.g., replace methiodide with other quaternary salts) and assay cytotoxicity (e.g., MTT assay) .
  • Computational Modeling : Use DFT to calculate charge distribution on the azo group, correlating with experimental IC₅₀ values .
    Key Variables :
  • Purity of derivatives (validate via HPLC >98% ).
  • Assay conditions (e.g., cell line selection, incubation time) .

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